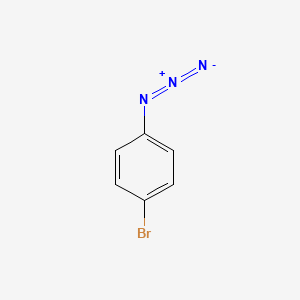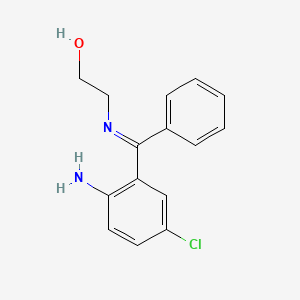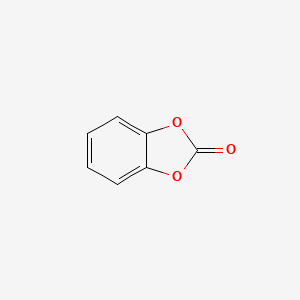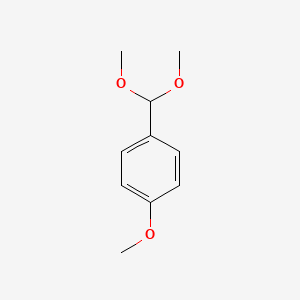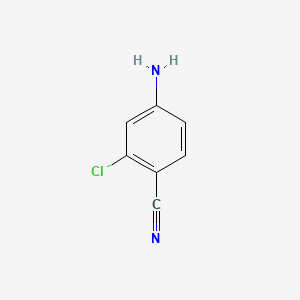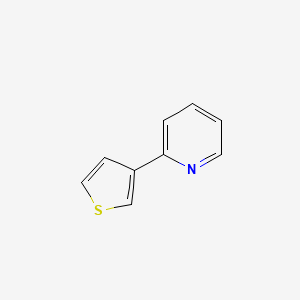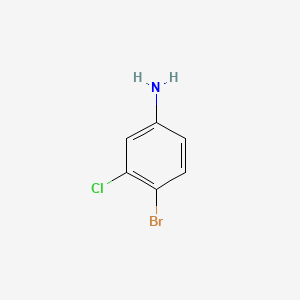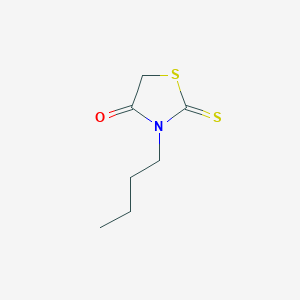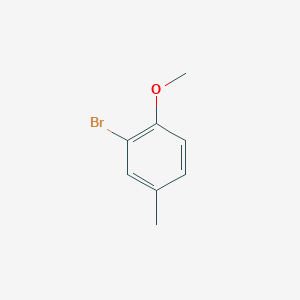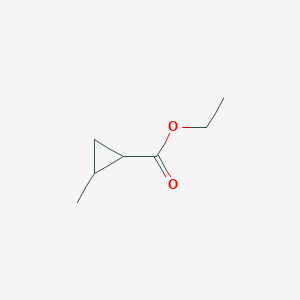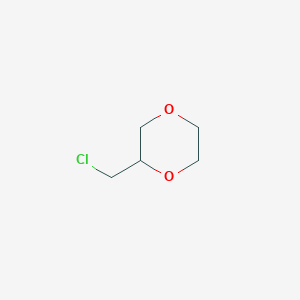
1-溴-2,4,5-三甲基苯
描述
5-Bromo-1,2,4-trimethylbenzene, also known as 5-bromotoluene, is an aromatic hydrocarbon compound with the chemical formula C7H9Br. It is a colorless liquid with a sweet, balsamic odor. 5-Bromo-1,2,4-trimethylbenzene is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, polyurethanes, and polycarbonates.
科学研究应用
其他化合物的合成
1-溴-2,4,5-三甲基苯可作为合成其他化合物的起始原料。 其溴原子可以通过亲核取代反应被其他基团取代,从而合成各种衍生物 .
泛醌的制备
该化合物已被用于泛醌的制备,泛醌也称为辅酶Qn . 泛醌在电子传递链中起着至关重要的作用,对有氧细胞呼吸至关重要。
三甲基苯甲酸的制备
1-溴-2,4,5-三甲基苯可用于制备2,4,5-三甲基苯甲酸 . 该化合物在染料、药物和其他有机化合物的合成中可能具有潜在的应用。
研究与开发
作用机制
未来方向
5-Bromo-1,2,4-trimethylbenzene has been used in the preparation of ubiquinones, also referred to as Coenzyme Q . This suggests potential future directions in the field of biochemistry.
Relevant Papers There are several papers relevant to 5-Bromo-1,2,4-trimethylbenzene. For instance, one paper discusses the experimental and theoretical studies of 1,3,5-tris (bromomethyl)-2,4,6-trimethylbenzene . Another paper presents an efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone .
生化分析
Biochemical Properties
5-Bromo-1,2,4-trimethylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of ubiquinones, also known as Coenzyme Q. Ubiquinones are essential for the electron transport chain in cellular respiration. The compound interacts with enzymes involved in the methylation and bromination processes, such as methyltransferases and bromoperoxidases. These interactions facilitate the incorporation of the bromine atom into the benzene ring, which is crucial for the compound’s biochemical activity .
Cellular Effects
5-Bromo-1,2,4-trimethylbenzene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in cellular responses. Additionally, 5-Bromo-1,2,4-trimethylbenzene can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 5-Bromo-1,2,4-trimethylbenzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,2,4-trimethylbenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,2,4-trimethylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,2,4-trimethylbenzene vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular respiration and energy production. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies involving 5-Bromo-1,2,4-trimethylbenzene .
Metabolic Pathways
5-Bromo-1,2,4-trimethylbenzene is involved in various metabolic pathways, including the hydroxylation and oxidation of its methyl groups. Enzymes such as cytochrome P450 oxidases play a crucial role in these metabolic processes. The compound’s metabolism can lead to the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-1,2,4-trimethylbenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as its distribution within different cellular compartments can modulate its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Bromo-1,2,4-trimethylbenzene is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria, where it can participate in cellular respiration and energy production. The localization of 5-Bromo-1,2,4-trimethylbenzene within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-bromo-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXFZRJDVZMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203144 | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-19-2 | |
| Record name | 1-Bromo-2,4,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,4-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-1,2,4-trimethylbenzene in the synthesis of α-DL-Tocopherol?
A1: The provided abstract describes a synthetic pathway for α-DL-Tocopherol (Vitamin E) where 5-Bromo-1,2,4-trimethylbenzene serves as a key intermediate. [] The synthesis starts from coal tar cumene and involves several steps. First, 5-Bromopseudocumene is synthesized from pseudocumene-5-sulfonic acid. Subsequently, it is converted to 5-bromo-3,6-dinitropseudocumene, which undergoes hydrogenation to yield 3,6-diaminopseudocumene. Finally, oxidation of this compound leads to the formation of pseudocumoquinone, a precursor for α-DL-Tocopherol synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


